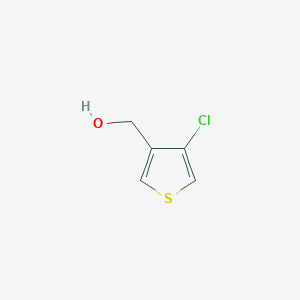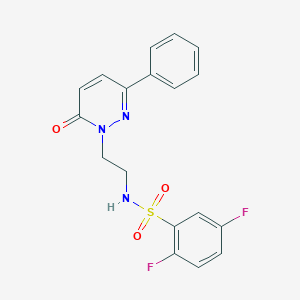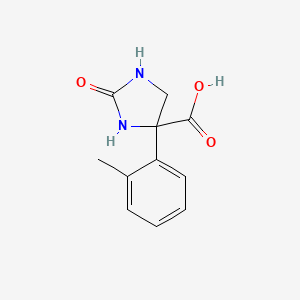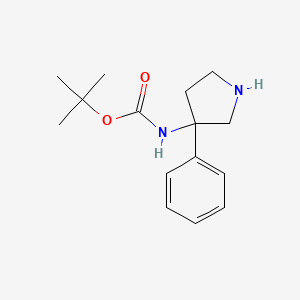
(4-Chlorothiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chlorothiophen-3-yl)methanol” is a chemical compound with the molecular formula C5H5ClOS . It is a derivative of thiophene, a sulfur-containing heterocyclic compound . The compound has a molecular weight of 148.61 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 . This indicates the presence of a thiophene ring with a chlorine atom at the 4th position and a methanol group at the 3rd position . Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.Wissenschaftliche Forschungsanwendungen
Methanol as a Solvent and Reactant
Methanolysis and Catalysis
Methanol is widely utilized in catalytic processes and reactions, such as methanolysis. Studies have demonstrated the catalytic efficiency of rare earth elements in methanol synthesis via hydrogenation of carbon oxides, showing improvements in catalytic performance due to the unique properties of these elements (Richard & Fan, 2018). Moreover, methanol accelerates the dynamics of lipids in biological membranes, impacting lipid transfer and flip-flop kinetics, which has implications for understanding membrane-associated processes and drug delivery systems (Nguyen et al., 2019).
Chemical Synthesis and Modification
Asymmetric Synthesis and Halogenation
The role of methanol in facilitating asymmetric synthesis and halogenation reactions has been highlighted in the preparation of compounds like (6-Amino-2-chloro-3-fluorophenyl)methanol, showcasing the advantages of C-H functionalization strategies over traditional methods in terms of yield, selectivity, and practicality (Sun, Sun, & Rao, 2014). Such methodologies underscore the potential of (4-Chlorothiophen-3-yl)methanol in organic synthesis and the development of new chemical entities with improved efficiency and selectivity.
Photocatalysis and Photochemistry
Photochemical Reactions
The study of photochemical reactions of chlorinated aromatic compounds, such as 4-chlorophenol, in various solvents including methanol, has provided insights into the mechanisms of photogeneration and reactivity of aromatic cations. These findings are pertinent to understanding the photochemical behavior of chlorinated thiophenes and their potential applications in synthesizing novel compounds through light-induced reactions (Protti et al., 2004).
Environmental Applications
Chromatography and Hydrophobicity Studies
Reversed-phase thin-layer chromatography employing methanol-water as eluent has been used to investigate the hydrophobicity of non-polar aromatic compounds, including chlorinated biphenyls and aromatic hydrocarbons. Such methodologies could be adapted to study the environmental behavior and partitioning of chlorothiophenes, aiding in the assessment of their environmental impact and fate (Bruggeman, Steen, & Hutzinger, 1982).
Eigenschaften
IUPAC Name |
(4-chlorothiophen-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINNRXCTLTCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)
![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)
![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)
![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)
![N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2966820.png)
![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)

![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)
![(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2966830.png)

